molecular formula C6H10O3 B1626810 Ethyl acetoacetate-2,4-13C2 CAS No. 77504-74-6

Ethyl acetoacetate-2,4-13C2

Cat. No.: B1626810
CAS No.: 77504-74-6
M. Wt: 132.13 g/mol
InChI Key: XYIBRDXRRQCHLP-NDLBAUGKSA-N
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Description

Ethyl acetoacetate-2,4-13C2 is a labeled compound where the carbon atoms at positions 2 and 4 are replaced with the carbon-13 isotope. This compound is a derivative of ethyl acetoacetate, which is widely used as a chemical intermediate in the synthesis of various organic compounds. The isotopic labeling makes it particularly useful in research applications, such as tracing reaction pathways and studying metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetoacetate-2,4-13C2 can be synthesized through the Claisen condensation of ethyl acetate-2-13C and ethyl acetate-4-13C. The reaction involves the formation of an enolate ion from one molecule of ethyl acetate, which then attacks the carbonyl carbon of another molecule of ethyl acetate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

On an industrial scale, ethyl acetoacetate is produced by the treatment of diketene with ethanol. For the labeled compound, the diketene and ethanol used would be isotopically enriched with carbon-13 at the desired positions. The reaction conditions are carefully controlled to ensure high yield and purity of the labeled product.

Chemical Reactions Analysis

Types of Reactions

Ethyl acetoacetate-2,4-13C2 undergoes various types of chemical reactions, including:

    Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.

    Nucleophilic substitution: The enolate ion formed from this compound can undergo nucleophilic substitution reactions with alkyl halides.

    Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.

    Transesterification: The compound can undergo transesterification to form other esters, such as benzyl acetoacetate.

Common Reagents and Conditions

    Bases: Sodium ethoxide, lithium diisopropylamide (LDA)

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Alkylating agents: Alkyl halides, acyl chlorides

Major Products

    Alkylated derivatives: Formed through nucleophilic substitution

    Hydroxy esters: Formed through reduction

    Other esters: Formed through transesterification

Scientific Research Applications

Ethyl acetoacetate-2,4-13C2 is used extensively in scientific research due to its isotopic labeling. Some of its applications include:

    Metabolic studies: Tracing metabolic pathways in biological systems.

    Mechanistic studies: Investigating reaction mechanisms in organic chemistry.

    Nuclear magnetic resonance (NMR) spectroscopy: Studying molecular structures and dynamics.

    Isotope dilution analysis: Quantifying the concentration of compounds in complex mixtures.

Mechanism of Action

The mechanism of action of ethyl acetoacetate-2,4-13C2 involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The isotopic labeling allows researchers to trace the movement of carbon atoms through different reaction pathways, providing insights into the molecular targets and pathways involved in these processes.

Comparison with Similar Compounds

Ethyl acetoacetate-2,4-13C2 can be compared with other isotopically labeled compounds, such as:

  • Ethyl acetoacetate-1,3-13C2
  • Ethyl acetoacetate-3-13C
  • Methyl acetoacetate-13C

Uniqueness

The unique feature of this compound is the specific labeling at the 2 and 4 positions, which makes it particularly useful for studying reactions and processes that involve these carbon atoms

Biological Activity

Ethyl acetoacetate-2,4-13C2 is a stable isotopically labeled compound used primarily in research focusing on metabolic pathways and biological activity. This compound is a derivative of ethyl acetoacetate, which is known for its role as an intermediate in various chemical syntheses. The incorporation of carbon-13 isotopes allows for advanced imaging techniques such as Magnetic Resonance Spectroscopy (MRS) to study metabolic processes in vivo.

PropertyValue
Molecular FormulaC6H10O3
Molecular Weight132.13 g/mol
Density1.037 g/mL at 25ºC
Boiling Point181ºC
Melting Point-43ºC
Flash Point84ºC
Chemical Purity98%

Safety Information: this compound is classified as a hazardous substance. It can cause skin and eye irritation and may pose respiratory risks if inhaled .

Ethyl acetoacetate and its derivatives, including this compound, have been shown to exhibit several biological activities:

  • Inhibition of Bacterial Biofilm Formation : Research indicates that ethyl acetoacetate can inhibit the formation of bacterial biofilms, which are critical in the pathogenesis of various infections .
  • Metabolic Monitoring : The use of hyperpolarized this compound in MRS allows for real-time monitoring of metabolic processes in tissues. This is particularly useful in studying conditions such as cancer where altered metabolism is a hallmark .
  • Ketone Body Metabolism : Ethyl acetoacetate serves as a precursor to ketone bodies, which are important alternative energy sources during periods of low glucose availability. Studies have shown that it can be converted into β-hydroxybutyrate, impacting energy metabolism in various tissues .

Study 1: Monitoring Brain Metabolism

A study demonstrated the ability of hyperpolarized [1,3-13C2]acetoacetate to cross the blood-brain barrier (BBB) and be utilized in brain metabolism. The production of β-hydroxybutyrate from acetoacetate was monitored in both healthy and tumor-bearing mice, revealing significant differences in metabolic activity associated with tumor presence .

Study 2: Cardiac Metabolism in Diabetic Models

Another investigation utilized hyperpolarized [3-13C]acetoacetate to assess myocardial ketone body utilization in diabetic rats. The results indicated increased ketone oxidation rates compared to control groups, suggesting a compensatory mechanism for energy production in diabetic hearts .

Research Findings Summary

Recent research highlights the potential applications of this compound in various fields:

  • Cancer Metabolism : Its role in monitoring metabolic changes associated with cancer provides insights into tumor biology and potential therapeutic targets.
  • Diabetes Research : Understanding how this compound influences energy metabolism can lead to better management strategies for diabetes-related complications.

Properties

IUPAC Name

ethyl 3-oxo(2,4-13C2)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIBRDXRRQCHLP-NDLBAUGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH2]C(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480001
Record name Ethyl acetoacetate-2,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77504-74-6
Record name Ethyl acetoacetate-2,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77504-74-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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